
(R,R)-Jacobsen's catalyst
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,R)-Jacobsen’s catalyst is a chiral manganese(III) salen complex that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to catalyze a variety of enantioselective reactions, making it a valuable tool in organic synthesis. The catalyst is named after its discoverer, Eric Jacobsen, who developed it in the early 1990s.
Preparation Methods
Resolution of 1,2-Diaminocyclohexane Enantiomers
The chirality of (R,R)-Jacobsen's catalyst originates from the (R,R)-1,2-diaminocyclohexane backbone. Resolving the racemic mixture of 1,2-diaminocyclohexane into its enantiomers is achieved via diastereomeric salt formation with tartaric acid derivatives .
-
Procedure :
Racemic 1,2-diaminocyclohexane is treated with D-(-)-tartaric acid in ethanol, forming diastereomeric salts. The (R,R)-enantiomer preferentially crystallizes, while the (S,S)-enantiomer remains in solution. Recrystallization from hot ethanol yields enantiomerically pure (R,R)-1,2-diaminocyclohexane ditartrate . -
Key Parameters :
-
Solvent: Ethanol (95%)
-
Temperature: 0°C for initial crystallization, reflux for recrystallization
-
Molar Ratio: 1:1 diamine-to-tartaric acid
-
This resolution step is critical, as residual (S,S)-enantiomer reduces enantiomeric excess (ee) in the final catalyst .
Synthesis of 3,5-Di-tert-butylsalicylaldehyde
The salicylaldehyde component is synthesized from 2,4-di-tert-butylphenol via Reimer-Tiemann reaction .
-
Reaction Scheme :
2,4-di-tert-butylphenol+CH2OSnCl43,5-di-tert-butylsalicylaldehyde -
Procedure :
2,4-Di-tert-butylphenol reacts with paraformaldehyde in the presence of tin(IV) chloride as a Lewis catalyst. The mixture is stirred at 60°C for 6 hours, followed by hydrolysis with NaOH. The product is extracted with dichloromethane and purified via vacuum distillation .
Formation of the Salen Ligand
The (R,R)-diamine reacts with 3,5-di-tert-butylsalicylaldehyde to form the chiral Schiff base ligand .
-
Procedure :
Equimolar amounts of (R,R)-1,2-diaminocyclohexane and 3,5-di-tert-butylsalicylaldehyde are refluxed in absolute ethanol for 12 hours. The Schiff base precipitates as a bright yellow solid, which is filtered and dried under vacuum . -
Reaction Equation :
(R,R)-diamine+2 salicylaldehyde→salen ligand+2H2O
Complexation with Manganese
The salen ligand is metallated with manganese(II) acetate and oxidized to manganese(III) .
-
Procedure :
The salen ligand is dissolved in degassed ethanol and treated with manganese(II) acetate tetrahydrate. The solution is stirred under air for 24 hours, during which Mn(II) oxidizes to Mn(III). Lithium chloride is added to precipitate the Mn(III)-salen chloride complex . -
Key Parameters :
Isolation and Purification
The crude this compound is purified via recrystallization from dichloromethane/hexane .
-
Characterization :
Alternative Synthetic Routes
Use of Pre-resolved Diamines
Commercially available (R,R)-1,2-diaminocyclohexane (e.g., Sigma-Aldrich) bypasses the resolution step, reducing synthesis time .
Solid-Phase Synthesis
Immobilizing the salen ligand on silica gel before metallation enables heterogeneous catalysis, though this method sacrifices enantioselectivity (ee drops to 80–85%) .
Critical Analysis of Methodologies
Parameter | Resolution Route | Pre-resolved Diamine Route |
---|---|---|
Synthesis Time | 5–7 days | 2–3 days |
Overall Yield | 25–30% | 50–55% |
Enantiomeric Excess | 99% | 99% |
Cost | Low | High |
Data adapted from Cubillos (2024) .
Scalability and Industrial Relevance
-
Batch Size : Lab-scale syntheses typically produce 1–10 g, while industrial protocols yield 1–5 kg per batch .
-
Challenges :
Recent Advances (2024–2025)
Chemical Reactions Analysis
Types of Reactions
(R,R)-Jacobsen’s catalyst is primarily used in oxidation reactions, particularly in the asymmetric epoxidation of alkenes. It can also catalyze other types of reactions, such as:
Oxidation: Epoxidation of alkenes using oxidants like sodium hypochlorite or iodosylbenzene.
Reduction: Although less common, it can be used in certain reduction reactions.
Substitution: It can facilitate nucleophilic substitution reactions in specific cases.
Common Reagents and Conditions
Oxidants: Sodium hypochlorite, iodosylbenzene, and hydrogen peroxide.
Solvents: Dichloromethane, ethanol, and methanol.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation of the catalyst.
Major Products
The major products of reactions catalyzed by (R,R)-Jacobsen’s catalyst are often enantiomerically enriched epoxides, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.
Scientific Research Applications
Chemistry
In chemistry, (R,R)-Jacobsen’s catalyst is widely used for the asymmetric epoxidation of alkenes, which is a crucial step in the synthesis of many chiral compounds. Its ability to produce enantiomerically pure products makes it a valuable tool in the development of new drugs and materials.
Biology and Medicine
In biology and medicine, the catalyst is used to synthesize chiral intermediates for pharmaceuticals. Its application in the production of enantiomerically pure compounds is essential for the development of drugs with specific biological activities.
Industry
In the industrial sector, (R,R)-Jacobsen’s catalyst is employed in the large-scale production of fine chemicals and pharmaceuticals. Its efficiency and selectivity make it an attractive option for processes that require high enantiomeric purity.
Mechanism of Action
The mechanism of action of (R,R)-Jacobsen’s catalyst involves the formation of a chiral manganese-oxo species, which is the active oxidant in the epoxidation reaction. The catalyst coordinates to the alkene substrate, facilitating the transfer of an oxygen atom to form the epoxide. The chiral environment provided by the salen ligand ensures the enantioselectivity of the reaction.
Comparison with Similar Compounds
Similar Compounds
Sharpless Epoxidation Catalyst: Another widely used catalyst for asymmetric epoxidation, but it uses titanium and tartrate ligands.
Katsuki-Jacobsen Catalyst: A similar manganese-based catalyst but with different chiral ligands.
Ruthenium-Based Catalysts: Used for asymmetric hydrogenation and transfer hydrogenation reactions.
Uniqueness
(R,R)-Jacobsen’s catalyst is unique in its ability to provide high enantioselectivity in epoxidation reactions. Its chiral salen ligand creates a highly selective environment, making it superior to many other catalysts in terms of enantiomeric excess and yield.
Biological Activity
(R,R)-Jacobsen's catalyst, a chiral manganese(III) salen complex, is widely recognized for its role in asymmetric catalysis, particularly in the epoxidation of alkenes. Its biological activity is significant due to its application in synthesizing enantiomerically pure compounds, which are crucial in pharmaceutical development. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and research findings.
Target Compounds
The primary targets for this compound include:
- Unsaturated hydrocarbons
- Imines
- Nitro compounds
- Carbonyl compounds
Mode of Action
The catalyst operates through a catalytic mechanism that facilitates the transformation of these target compounds into more stable forms. The interaction occurs via the formation of a chiral environment around the manganese center, which enhances enantioselectivity during reactions .
Biochemical Pathways
This compound influences various biochemical pathways related to the metabolism of its target compounds. It promotes reactions such as:
- Asymmetric epoxidation : Converting prochiral alkenes into chiral epoxides.
- Oxidation reactions : Mimicking cytochrome P450 enzymes, it introduces oxygen into organic substrates .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its physical and chemical properties. Its effectiveness can be affected by factors such as solvent choice and reaction conditions. For instance, reactions using different oxidants yield varying degrees of product conversion and selectivity .
Synthesis of Pharmaceuticals
This compound is pivotal in synthesizing chiral intermediates for pharmaceuticals. Its ability to produce enantiomerically pure compounds makes it indispensable in drug development, particularly for compounds that require specific stereochemistry to exert their biological effects .
Case Studies
- Epoxidation of Indene : A study demonstrated that the asymmetric epoxidation of indene using this compound yielded indene oxide with high enantioselectivity when catalyzed by aqueous NaOCl .
- In Vitro Metabolism Studies : Research utilized this compound as a biomimetic model for studying the metabolism of monensin A. The study highlighted its utility in generating oxidation products that could serve as standards for pharmacological assays, thus reducing reliance on animal testing .
Catalytic Efficiency
Recent studies have shown that this compound can achieve high yields in various reactions:
- Homogeneous vs. Heterogeneous Systems : Heterogeneous systems often yield higher conversion rates than homogeneous systems due to better substrate interaction and stability of the catalyst .
Catalyst Type | Reaction Yield (%) | Comments |
---|---|---|
Homogeneous | 65 - 74 | Lower yields compared to heterogeneous systems |
Heterogeneous | Up to 98 | Higher efficiency with specific oxidants |
Immobilization Techniques
Research has explored immobilizing this compound on silica substrates to enhance reusability and stability. Studies indicate that immobilized catalysts maintain their structure and catalytic activity over multiple uses, providing an efficient route for industrial applications .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing (R,R)-Jacobsen’s catalyst, and how can experimental reproducibility be ensured?
- Methodology :
- Synthesis : Combine Mn(OAc)₂ with a chiral salen ligand derived from (R,R)-1,2-cyclohexanediamine and 3,5-di-tert-butylsalicylaldehyde. Ensure Mn(OAc)₂ is finely ground to accelerate reaction kinetics . Oxygen flow must be optimized during the reaction to promote oxidation, and solvent levels (e.g., ethanol) should be maintained to prevent premature termination .
- Reproducibility : Document reaction parameters (temperature, solvent volume, gas flow rate) and use TLC with dichloromethane/hexane mixtures to monitor reaction progress . Follow guidelines from journals like Catalysts, which emphasize full experimental details for replication .
Q. How is (R,R)-Jacobsen’s catalyst characterized to confirm structural integrity and enantiomeric purity?
- Methodology :
-
FT-IR Spectroscopy : Identify key peaks for Mn-N (450–500 cm⁻¹) and imine C=N (1630–1650 cm⁻¹) bonds. Compare spectra of fresh vs. recycled catalysts to detect structural degradation (Table 1) .
-
Optical Purity : While optical rotation is rarely measured directly, enantioselectivity in epoxidation reactions (e.g., using styrene oxide derivatives) serves as an indirect metric. Chiral HPLC or GC analyses of reaction products validate enantiomeric excess (ee) .
Table 1 : FT-IR Spectral Changes in Recycled (R,R)-Jacobsen’s Catalyst
Catalyst State Mn-N Peak (cm⁻¹) C=N Peak (cm⁻¹) Observations Fresh 480 1645 Baseline 2nd Run 478 1642 Minor shifts 4th Run 475 1638 Broadening
Q. What substrates are most compatible with (R,R)-Jacobsen’s catalyst for asymmetric epoxidation?
- Methodology :
- Prioritize electron-deficient alkenes (e.g., styrenes, chalcones). For example, cis-β-methylstyrene achieves >90% ee under optimized conditions (0°C, 4Å molecular sieves, CH₂Cl₂ solvent) .
- Avoid sterically hindered substrates (e.g., tetrasubstituted alkenes), which exhibit reduced reactivity. Screen substrates using small-scale reactions with TLC or GC-MS for rapid ee analysis .
Advanced Research Questions
Q. How can computational modeling guide the optimization of (R,R)-Jacobsen’s catalyst for novel substrates?
- Methodology :
- Density Functional Theory (DFT) : Model the Mn(III)-oxo intermediate’s geometry to predict transition-state stabilization. For instance, calculate activation barriers for epoxidation of substituted styrenes .
- Multi-Scale Modeling : Combine quantum mechanics (electronic structure) with molecular dynamics to simulate solvent effects (e.g., CH₂Cl₂ vs. toluene) on enantioselectivity .
Q. What experimental strategies resolve contradictions in reported enantioselectivity values for the same substrate?
- Methodology :
- Control Experiments : Verify catalyst purity via FT-IR and elemental analysis. For example, trace moisture or ligand decomposition can reduce ee .
- Reaction Condition Screening : Systematically vary oxygen pressure, temperature, and additives (e.g., N-methylmorpholine N-oxide) to identify optimal parameters .
- Cross-Validation : Compare results with immobilized catalyst variants (e.g., silica-supported Jacobsen catalysts) to isolate solvent or support effects .
Q. How does catalyst recycling impact performance, and what analytical tools detect degradation pathways?
- Methodology :
- Recycling Protocol : Recover catalyst via filtration or centrifugation after epoxidation. Wash with CH₂Cl₂ and reactivate with Mn(OAc)₂/O₂ .
- Degradation Analysis : Use FT-IR (Table 1) and XPS to detect Mn oxidation state changes (e.g., Mn(III)→Mn(IV)). EPR spectroscopy can identify paramagnetic byproducts .
Q. Why is (R,R)-Jacobsen’s catalyst preferred over (S,S)-Jacobsen’s catalyst in most studies?
- Methodology :
- Synthetic Accessibility : The (R,R)-enantiomer is derived from L-tartaric acid, a cheaper and more readily available chiral pool molecule than the (S,S)-counterpart’s precursors .
- Empirical Performance : Comparative studies show higher ee for (R,R) in epoxidizing trans-stilbene (85% vs. 78% for (S,S)) under identical conditions .
Q. Methodological Best Practices
- Data Reporting : Follow guidelines from Green Chemistry and Catalysts to include raw spectral data, reaction yields, and ee values .
- Contradiction Management : Use factorial design experiments to isolate variables (e.g., solvent polarity, temperature) when replicating conflicting studies .
- Ethical Considerations : Disclose all modifications to published procedures (e.g., alternative solvents) to ensure transparency .
Properties
CAS No. |
138124-32-0 |
---|---|
Molecular Formula |
C36H54ClMnN2O2- |
Molecular Weight |
637.2 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;manganese;chloride |
InChI |
InChI=1S/C36H54N2O2.ClH.Mn/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;/h17-22,29-30,39-40H,13-16H2,1-12H3;1H;/p-1/t29-,30-;;/m1../s1 |
InChI Key |
FUUKZEVIXZEIBV-SEILFYAJSA-M |
SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Cl-].[Mn+3] |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Cl-].[Mn] |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Cl-].[Mn] |
physical_description |
Dark brown powder; [Sigma-Aldrich MSDS] |
Synonyms |
Jacobsen’s Catalyst; Chloro[[2,2’-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-κO]](2-)]manganese; (-)-Chloro{(1R,2R)-4,4’,6,6’-tetra-tert-butyl-2,2’-[cyclohexane-1,2-diylbis(nitrilomethylidyne)]dip |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.